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2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol Documentation Hub

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  • Product: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
  • CAS: 1154310-29-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Profile of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol: A Technical Guide

Foreword The study of novel psychoactive compounds is a rapidly evolving field, demanding a rigorous and systematic approach to elucidating their mechanisms of action. This guide focuses on the in vitro characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The study of novel psychoactive compounds is a rapidly evolving field, demanding a rigorous and systematic approach to elucidating their mechanisms of action. This guide focuses on the in vitro characterization of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol, a molecule whose structural features, particularly the arylpiperazine moiety, suggest a potential interaction with the monoaminergic systems of the central nervous system. In the absence of extensive published data on this specific compound, this document serves as a comprehensive roadmap for its initial pharmacological evaluation. We will proceed by outlining a series of well-established in vitro assays designed to probe the compound's affinity for and functional effects on key targets within the dopamine, norepinephrine, and serotonin systems. This approach is grounded in the principles of structure-activity relationships and is designed to build a foundational understanding of the compound's potential neuropharmacological profile.

Hypothesized Mechanisms of Action and In Vitro Evaluation Strategies

The chemical architecture of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol, featuring a substituted phenylpiperazine group, is a common motif in a wide range of centrally acting agents. This structure is known to interact with monoamine transporters and G-protein coupled receptors. Therefore, our investigation will focus on the following potential mechanisms of action:

  • Interaction with Monoamine Transporters (DAT, NET, SERT): These transporters are critical for regulating the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft.[1][2] Compounds that inhibit the reuptake of these neurotransmitters or act as releasing agents can significantly impact mood, cognition, and arousal.[3][4][5]

  • Modulation of Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that modulates the activity of monoaminergic neurons.[[“]][7][8] Agonism at this receptor can influence neurotransmitter release and has been explored as a therapeutic target for various neuropsychiatric disorders.[9][10]

  • Interaction with Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is responsible for packaging monoamines into synaptic vesicles for subsequent release.[11][12] Inhibition of VMAT2 can lead to a depletion of vesicular monoamines, a mechanism utilized by certain therapeutic agents.[13][14][15]

  • Inhibition of Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are key enzymes in the metabolic degradation of monoamines.[16] Inhibition of these enzymes can increase the synaptic availability of neurotransmitters and is a well-established mechanism for antidepressant and anti-Parkinsonian drugs.[16]

The following sections will detail the experimental protocols to investigate each of these potential mechanisms.

Interaction with Monoamine Transporters

A primary hypothesis for the mechanism of action of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol is its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We will employ a tiered approach, beginning with binding affinity assays, followed by functional uptake and release assays.

Radioligand Binding Assays

These assays will determine the affinity of the test compound for each of the monoamine transporters.

Experimental Protocol:

  • Preparation of Membranes: Utilize cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-293 cells). Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

TargetRadioligandTest Compound Ki (nM)
hDAT[³H]WIN 35,428Hypothetical Value
hNET[³H]nisoxetineHypothetical Value
hSERT[³H]citalopramHypothetical Value
Neurotransmitter Uptake Inhibition Assays

These functional assays will determine if the compound inhibits the reuptake of dopamine, norepinephrine, or serotonin into cells.

Experimental Protocol:

  • Cell Culture: Plate cells expressing the transporter of interest (e.g., HEK-293 or CHO cells) in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Data Presentation:

AssaySubstrateTest Compound IC50 (nM)
Dopamine Uptake[³H]DopamineHypothetical Value
Norepinephrine Uptake[³H]NorepinephrineHypothetical Value
Serotonin Uptake[³H]SerotoninHypothetical Value
Neurotransmitter Release Assays

This assay will determine if the compound can induce the release of pre-loaded neurotransmitters from cells, a characteristic of amphetamine-like stimulants.[3][4]

Experimental Protocol:

  • Cell Culture and Loading: Plate cells expressing the transporter of interest and load them with a radiolabeled neurotransmitter.

  • Wash and Pre-incubation: Wash the cells to remove excess unincorporated neurotransmitter and pre-incubate in a buffer.

  • Induction of Release: Add varying concentrations of the test compound or a reference releasing agent (e.g., d-amphetamine) to the cells.

  • Sample Collection: At specified time points, collect the supernatant, which contains the released neurotransmitter.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Express the amount of neurotransmitter released as a percentage of the total cellular content and determine the EC50 value for release.

Workflow for Monoamine Transporter Interaction:

G cluster_binding Binding Affinity cluster_uptake Functional Uptake cluster_release Functional Release b_dat DAT Binding u_dat DA Uptake b_dat->u_dat If significant binding, proceed to uptake assay (Determine IC50) u_net NE Uptake b_dat->u_net If significant binding, proceed to uptake assay (Determine IC50) u_sert 5-HT Uptake b_dat->u_sert If significant binding, proceed to uptake assay (Determine IC50) b_net NET Binding b_net->u_dat If significant binding, proceed to uptake assay (Determine IC50) b_net->u_net If significant binding, proceed to uptake assay (Determine IC50) b_net->u_sert If significant binding, proceed to uptake assay (Determine IC50) b_sert SERT Binding b_sert->u_dat If significant binding, proceed to uptake assay (Determine IC50) b_sert->u_net If significant binding, proceed to uptake assay (Determine IC50) b_sert->u_sert If significant binding, proceed to uptake assay (Determine IC50) r_dat DA Release u_dat->r_dat If uptake inhibition, proceed to release assay (Determine EC50) r_net NE Release u_dat->r_net If uptake inhibition, proceed to release assay (Determine EC50) r_sert 5-HT Release u_dat->r_sert If uptake inhibition, proceed to release assay (Determine EC50) u_net->r_dat If uptake inhibition, proceed to release assay (Determine EC50) u_net->r_net If uptake inhibition, proceed to release assay (Determine EC50) u_net->r_sert If uptake inhibition, proceed to release assay (Determine EC50) u_sert->r_dat If uptake inhibition, proceed to release assay (Determine EC50) u_sert->r_net If uptake inhibition, proceed to release assay (Determine EC50) u_sert->r_sert If uptake inhibition, proceed to release assay (Determine EC50) start Test Compound start->b_dat Radioligand Assay (Determine Ki) start->b_net Radioligand Assay (Determine Ki) start->b_sert Radioligand Assay (Determine Ki) G TAAR1_Agonist TAAR1 Agonist (Test Compound) TAAR1 TAAR1 Receptor TAAR1_Agonist->TAAR1 G_Protein Gs Protein TAAR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Caption: Canonical Gs-coupled signaling pathway for TAAR1.

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

To determine if the compound affects the packaging of monoamines into synaptic vesicles, we will assess its binding affinity for VMAT2.

Radioligand Binding Assay

This assay will measure the affinity of the test compound for VMAT2.

Experimental Protocol:

  • Preparation of Vesicles: Isolate synaptic vesicles from a suitable source, such as rat striatum.

  • Binding Reaction: In a 96-well plate, combine the vesicle preparation, a specific radioligand (e.g., [³H]dihydrotetrabenazine), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow for binding to reach equilibrium.

  • Separation and Quantification: Separate bound and free ligand by filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 and calculate the Ki value.

Data Presentation:

TargetRadioligandTest Compound Ki (nM)
hVMAT2[³H]DihydrotetrabenazineHypothetical Value

Inhibition of Monoamine Oxidase (MAO) Enzymes

To investigate if the compound affects monoamine metabolism, its inhibitory activity against MAO-A and MAO-B will be assessed.

MAO Inhibition Assay

This assay measures the activity of MAO-A and MAO-B in the presence of the test compound. [17][18][19][20] Experimental Protocol:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a fluorogenic or chromogenic substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and varying concentrations of the test compound. [17]3. Incubation: Incubate the reaction mixture at 37°C.

  • Measurement: Monitor the production of the fluorescent or colored product over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 values for MAO-A and MAO-B inhibition.

Data Presentation:

EnzymeSubstrateTest Compound IC50 (nM)
hMAO-AKynuramineHypothetical Value
hMAO-BBenzylamineHypothetical Value

Summary and Future Directions

This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol. The proposed experiments will systematically evaluate its interaction with key components of the monoaminergic systems. The data generated from these assays, including binding affinities (Ki), functional inhibition (IC50), and release potency (EC50), will provide a detailed pharmacological profile of the compound.

Based on the in vitro findings, further studies could include:

  • In vitro electrophysiology: To examine the effects of the compound on the firing rate of dopaminergic and serotonergic neurons.

  • In vivo microdialysis: To measure the effects of the compound on extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Behavioral pharmacology studies: To assess the in vivo effects of the compound on locomotion, anxiety, depression, and other relevant behavioral paradigms.

By following this structured and evidence-based approach, researchers can build a robust understanding of the in vitro mechanism of action of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol, paving the way for a more complete characterization of its potential as a novel neuropharmacological agent.

References

  • Mechanism of action of TAAR1 agonists - Consensus. (n.d.).
  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns - SciELO. (n.d.).
  • What are TAAR1 agonists and how do they work? (2024, June 21).
  • Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums - Cambridge University Press. (2017, December 18).
  • Vesicular monoamine transporter 2 - Wikipedia. (n.d.). Retrieved from [Link]

  • Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less "go" and more "stop" from the motor striatum for robust therapeutic effects - PubMed. (2018, February 15). Retrieved from [Link]

  • TAAR1 - Wikipedia. (n.d.). Retrieved from [Link]

  • Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums - Cambridge University Press & Assessment. (2018, August 15). Retrieved from [Link]

  • The Therapeutic Potential of Amphetamine-like Psychostimulants - MDPI. (2023, November 8). Retrieved from [Link]

  • Vesicular Monoamine Transporter Type 2 (VMAT2) Inhibitors in the Management of Tardive Dyskinesia - ClinMed International Library. (2017, December 30). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin - SciSpace. (n.d.). Retrieved from [Link]

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • What are the molecular and cellular mechanisms of action for AMPHETAMINE and its formulations in therapeutic applications? | R Discovery. (n.d.). Retrieved from [Link]

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC. (n.d.). Retrieved from [Link]

  • Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine | Neuronal Signaling | Portland Press. (2021, November 17). Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.). Retrieved from [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC. (2021, November 2). Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol

Application Note: Synthesis and Validation of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, two-step synthetic protocol for the preparation of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol, a critical functionalized piperazine building block used in the development of targeted therapeutics and advanced chemical probes[1].

Mechanistic Rationale & Retrosynthetic Strategy

As a Senior Application Scientist, designing a scalable and high-yielding synthesis requires prioritizing atom economy and predictable reactivity. The target molecule, 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol, features a central piperazine core flanked by a 2-hydroxyethyl moiety and an electron-rich aniline ring.

Attempting to directly couple an unactivated aniline with a piperazine derivative often leads to poor yields and requires complex palladium-catalyzed Buchwald-Hartwig aminations. Instead, our optimized strategy relies on a two-step sequence utilizing an activated nitroarene precursor:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the coupling of 5-fluoro-2-nitrotoluene and 1-(2-hydroxyethyl)piperazine . The strongly electron-withdrawing nitro group activates the para-fluorine atom, lowering the activation energy for the formation of the Meisenheimer complex[2]. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.

  • Catalytic Hydrogenation: The resulting nitro intermediate is then subjected to palladium-catalyzed hydrogenation. This step cleanly reduces the nitro group to the target primary amine without requiring harsh dissolving metal reductions that could complicate purification or induce side reactions[3].

Synthesis Workflow

G SM 5-Fluoro-2-nitrotoluene + 1-(2-Hydroxyethyl)piperazine SNAr SNAr Reaction (K2CO3, DMF, 90°C) SM->SNAr INT Nitro Intermediate 2-[4-(3-methyl-4-nitrophenyl)...] SNAr->INT Aqueous Workup Hydro Hydrogenation (Pd/C, H2, EtOH, 60°C) INT->Hydro Prod Target Product (Aniline Derivative) Hydro->Prod Filtration & Evaporation

Workflow for the two-step synthesis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol.

Detailed Experimental Protocols

Every protocol must function as a self-validating system. In-process controls (IPCs) such as TLC and LC-MS are integrated directly into the workflow to ensure causality between experimental actions and analytical outcomes.

Step 1: Synthesis of 2-[4-(3-methyl-4-nitrophenyl)-1-piperazinyl]-1-ethanol

The SNAr coupling relies on a polar aprotic solvent (DMF) to solvate the potassium cation, leaving the carbonate anion highly active to deprotonate the piperazine, thus enhancing its nucleophilicity[2].

Materials:

  • 5-Fluoro-2-nitrotoluene (1.0 eq, 10.0 mmol, 1.55 g)

  • 1-(2-Hydroxyethyl)piperazine (1.2 eq, 12.0 mmol, 1.56 g)

  • Potassium carbonate ( K2​CO3​ ) (2.0 eq, 20.0 mmol, 2.76 g)

  • Dimethylformamide (DMF), anhydrous (15 mL)

Procedure:

  • Reactor Charging: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-nitrotoluene, 1-(2-hydroxyethyl)piperazine, and anhydrous K2​CO3​ .

  • Solvent Addition: Suspend the mixture in 15 mL of anhydrous DMF. Purge the headspace with nitrogen for 5 minutes.

  • Heating & Reaction: Attach a reflux condenser and heat the reaction mixture to 90–100 °C using a thermostated oil bath. Stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 5% Methanol in Dichloromethane). The starting fluorobenzene (high Rf) should be consumed, replaced by a bright yellow spot representing the nitro intermediate.

  • Workup: Cool the mixture to room temperature. Pour the contents into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the nitro intermediate as a yellow solid.

Step 2: Synthesis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol

Catalytic hydrogenation is chosen over chemical reductants to prevent contamination of the final basic amine with metal salts. The reaction is driven by the surface adsorption of H2​ and the nitroarene onto the palladium catalyst[3].

Materials:

  • Nitro Intermediate from Step 1 (approx. 8.0 mmol)

  • 5% Palladium on Carbon (Pd/C) (10% w/w relative to intermediate)

  • Absolute Ethanol (30 mL)

  • Hydrogen gas ( H2​ ) via balloon or Parr shaker

Procedure:

  • Preparation: Dissolve the yellow nitro intermediate in 30 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask atmosphere is inert before addition.

  • Purging: Seal the flask and purge the system by applying vacuum, followed by backfilling with nitrogen (repeat 3 times). Finally, backfill the system with H2​ gas.

  • Hydrogenation: Stir the mixture vigorously under an H2​ atmosphere (approx. 1-4 atm, 60 p.s.i if using a Parr apparatus) at 60 °C for 2 to 4 hours[3].

  • In-Process Control (IPC): The reaction is complete when hydrogen uptake ceases and the distinct yellow color of the nitro compound dissipates, resulting in a pale/colorless solution. Confirm via LC-MS (Target m/z: [M+H]+ = 236.17).

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from a mixture of methanol and ethyl acetate to afford the pure target compound as an off-white solid[3].

Analytical Validation & Data Summary

To ensure trustworthiness, the isolated product must be validated against expected physicochemical parameters. Below is a summary of the expected reaction metrics and analytical targets.

ParameterStep 1: SNAr IntermediateStep 2: Final Target Product
Chemical Formula C13​H19​N3​O3​ C13​H21​N3​O
Exact Mass 265.14235.168[1]
Expected m/z [M+H]+ 266.15236.17
Physical Appearance Yellow SolidOff-white / Pale Solid
Typical Yield 80 - 88%85 - 92%
Key 1H-NMR Indicators Aromatic protons shifted downfield due to NO2​ Appearance of broad NH2​ singlet (~4.5 ppm, DMSO−d6​ )

References

  • NextSDS. "2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol — Chemical Substance Information." NextSDS Database.
  • PrepChem. "Synthesis of (B) 1-Acetyl-4-(4-amino-3-methylphenyl)piperazine." PrepChem.
  • PrepChem. "Synthesis of (A) 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine." PrepChem.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol synthesis

Welcome to the Technical Support Center for the synthesis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol . This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol . This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize reaction yields across the two-step synthetic pathway (Nucleophilic Aromatic Substitution followed by Nitro Reduction).

Synthesis Workflow Visualization

Synthesis SM 5-Fluoro-2-nitrotoluene + 1-(2-Hydroxyethyl)piperazine Int Nitro Intermediate (SNAr Adduct) SM->Int K2CO3, DMF 90-110 °C Prod 2-[4-(4-Amino-3-methylphenyl) -1-piperazinyl]-1-ethanol Int->Prod Pd/C, H2 Acidic Additive

Two-step synthesis workflow: SNAr coupling followed by chemoselective nitro reduction.

Troubleshooting & FAQs

Q1: Why is my SNAr coupling yield stalling at 60%, and how do I prevent O-arylation byproducts? A: The nucleophile, 1-(2-hydroxyethyl)piperazine, is bifunctional, containing both a secondary amine and a primary alcohol. While the amine is intrinsically more nucleophilic, employing excessively strong bases (e.g., NaH, Cs₂CO₃) can deprotonate the hydroxyl group. This leads to competitive O-arylation (ether formation) rather than the desired N-arylation. Causality & Solution: To enforce chemoselectivity, utilize a milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or NMP at elevated temperatures (90–110 °C)[1]. This ensures the alcohol remains protonated and inert, while the secondary amine effectively attacks the electron-deficient fluoronitrobenzene[1].

Q2: During the nitro reduction step, my Pd/C catalyst seems deactivated and the reaction is sluggish. How can I optimize this? A: The basic piperazine nitrogens in your intermediate strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting hydrogen transfer[2]. Causality & Solution: To mitigate this catalyst poisoning, run the reduction under mildly acidic conditions (e.g., adding 1.1 equivalents of acetic acid). Protonating the piperazine nitrogen prevents it from binding to the Pd active sites. Alternatively, consider using base-metal catalysts (like Mn-based systems) which demonstrate high chemoselectivity for nitroarenes and are significantly less susceptible to amine poisoning[3].

Q3: What is the best isolation protocol to avoid product loss in the aqueous phase? A: The final product is highly polar due to the combination of a piperazine ring, a primary alcohol, and an aniline moiety. Standard aqueous workups will result in significant partitioning into the aqueous layer, destroying your isolated yield. Causality & Solution: Minimize water usage entirely. After the reduction step, filter the catalyst through a Celite pad, concentrate the organic filtrate under reduced pressure, and purify directly via crystallization or silica gel chromatography using a highly polar eluent system (e.g., Dichloromethane/Methanol/Aqueous NH₄OH 90:9:1).

Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields, demonstrating the optimization trajectory for both steps.

Reaction StepCatalyst / BaseSolventAdditiveTemp (°C)Yield (%)Purity Profile
1. SNAr CouplingCs₂CO₃DMFNone905882% (O-arylation present)
1. SNAr Coupling K₂CO₃ NMP None 100 89 >98% (Chemoselective)
2. Nitro Reduction10% Pd/CMeOHNone254585% (Incomplete conversion)
2. Nitro Reduction 10% Pd/C MeOH Acetic Acid (1 eq) 25 92 >99% (Complete)
2. Nitro ReductionMn-catalystTolueneK₂CO₃13095>99% (Alternative method)

Experimental Protocols

Step 1: Chemoselective SNAr Coupling

This self-validating protocol ensures the removal of inorganic salts prior to isolation, preventing carryover into the reduction step.

  • Preparation: Charge a dry, round-bottom flask with 5-fluoro-2-nitrotoluene (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration of the limiting reagent.

  • Addition: Add 1-(2-hydroxyethyl)piperazine (1.1 eq) dropwise at room temperature to prevent localized exotherms.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously for 12 hours.

  • Filtration & Concentration: Cool to room temperature. Filter the mixture through a sintered glass funnel to remove the inorganic salts. Concentrate the filtrate under high vacuum to remove the NMP.

  • Purification: Purify the crude intermediate via recrystallization from ethanol to afford the pure nitro intermediate.

Step 2: Catalytic Nitro Reduction

This protocol utilizes an acidic additive to protect the catalyst from poisoning, ensuring complete conversion.

  • Preparation: Dissolve the purified nitro intermediate (1.0 eq) in MS-grade Methanol (0.2 M).

  • Protonation: Add glacial acetic acid (1.1 eq) to the solution and stir for 10 minutes to fully protonate the piperazine moiety.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Maintain a balloon pressure (1 atm) of H₂ at 25 °C and stir vigorously for 6 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to completely remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol.

  • Neutralization & Isolation: Concentrate the filtrate under reduced pressure. Neutralize the acetate salt by passing the residue through a basic alumina plug or using a minimal volume of saturated NaHCO₃ before extracting with 2-Methyltetrahydrofuran (2-MeTHF).

References

  • Title: WO2013064538A1 - Substituted benzylamine compounds, their use in medicine, and in particular the treatment of hepatitis c virus (hcv) infection Source: Google Patents URL: 1

  • Title: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis URL: 2

  • Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications (Organic Letters) URL: 4

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol

Welcome to the technical support center for the HPLC analysis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this and structurally related compounds. By understanding the underlying causes of background noise and other analytical challenges, you can enhance the accuracy, sensitivity, and robustness of your HPLC methods.

Introduction: Understanding the Analyte

2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol is a molecule that possesses several chemical features that can influence its behavior during HPLC analysis. Its aromatic amine group, piperazine ring, and ethanol tail contribute to its polarity and basicity. These characteristics make it susceptible to specific interactions with the stationary phase and mobile phase components, which can be a source of analytical challenges, most notably, background noise and poor peak shape. This guide provides a structured approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the HPLC analysis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol, presented in a question-and-answer format.

Q1: I'm observing a high or noisy baseline in my chromatogram. What are the likely causes and how can I fix it?

A high or noisy baseline can obscure small peaks and compromise the accuracy of your quantification.[1][2] The issue often originates from the mobile phase, the HPLC system itself, or the column.

Troubleshooting Workflow for High/Noisy Baseline:

Caption: A workflow diagram for troubleshooting high or noisy HPLC baselines.

Detailed Solutions:

  • Mobile Phase Quality:

    • Solvents: Always use HPLC or MS-grade solvents to minimize impurities that can contribute to baseline noise.[3][4] Lower-grade solvents may contain contaminants that absorb UV light or interact with the stationary phase, leading to an unstable baseline.

    • Water: Use freshly purified water (e.g., from a Milli-Q system) to avoid microbial growth, which can introduce organic contaminants into your mobile phase.[5]

    • Additives: Mobile phase additives like trifluoroacetic acid (TFA) or formic acid should be of high purity and freshly prepared. Degradation of these additives can increase baseline absorbance.[4]

  • Mobile Phase Preparation:

    • Degassing: Inadequate degassing of the mobile phase is a common cause of baseline noise due to the formation of air bubbles in the pump or detector flow cell.[2] Use an online degasser or vacuum degas your mobile phase before use.

    • Mixing: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. For manually prepared mobile phases, ensure thorough mixing.

  • HPLC System:

    • Pump: Worn pump seals or malfunctioning check valves can cause pressure fluctuations, leading to a noisy baseline.[3] Regular maintenance of these components is crucial.

    • Detector: A deteriorating detector lamp (e.g., UV lamp) can lead to increased noise.[2] Check the lamp's energy output. The detector flow cell may also be contaminated, requiring flushing with a strong solvent like isopropanol.

    • Leaks: Any leaks in the system can introduce air and cause baseline instability.[2] Carefully inspect all fittings and connections.

  • Column:

    • Contamination: The column can accumulate contaminants from previous injections. Flushing the column with a strong solvent can help remove these impurities.

    • Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to a drifting baseline.[6]

Q2: My peaks for 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol are tailing. What causes this and how can I improve the peak shape?

Peak tailing is a common issue when analyzing basic compounds like your analyte and is often caused by secondary interactions with the stationary phase.[7][8]

Causality and Solutions for Peak Tailing:

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The primary amine and piperazine groups in your analyte are basic. At neutral or near-neutral pH, these groups can be protonated and interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[8][9]

    • Low pH: Lowering the mobile phase pH to below 3 will protonate the silanol groups, minimizing these secondary interactions.[8][10] A common approach is to add 0.1% formic acid or trifluoroacetic acid to the mobile phase.

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH > 8) with a pH-stable column can deprotonate the analyte, reducing interactions with the stationary phase.

  • Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to mask the active silanol sites on the stationary phase and improve peak shape.[11]

  • Column Selection:

    • End-Capped Columns: Use a column that is well end-capped. End-capping is a process that covers many of the residual silanol groups, reducing their availability for interaction with basic analytes.[8][9]

    • Base-Deactivated Columns: Consider using a column specifically designed for the analysis of basic compounds, often referred to as "base-deactivated."[8]

  • Sample Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.

Q3: I am seeing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in your chromatogram, often during blank injections or in your sample analysis where no such component is expected.[4] They are particularly common in gradient elution.

Sources and Elimination of Ghost Peaks:

Source of Ghost PeaksIdentificationSolution
Mobile Phase Contamination Peaks appear in a blank gradient run (no injection). The size of the ghost peaks may increase with a longer column equilibration at the initial, weaker mobile phase composition.[4]Use high-purity solvents and freshly prepared mobile phases.[12] Filter all mobile phase components. Consider using a "ghost-buster" or trap column between the pump and the injector.[13]
Sample Carryover Peaks appear in a blank injection following a sample injection and have the same retention time as the peaks in the sample.[4]Optimize the needle wash procedure in the autosampler. Use a stronger wash solvent. If necessary, inject one or more blank injections between sample runs.
Late Elution from Previous Injection A broad peak appears in a subsequent run, often at a different retention time than in the original injection. This is more common in isocratic methods.[4]Increase the run time to ensure all components have eluted. Incorporate a column flush with a strong solvent at the end of each run.
Sample Diluent Ghost peaks appear only when a sample is injected, even a blank prepared with the same diluent.Ensure the sample diluent is of high purity and compatible with the mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Background Noise

This protocol outlines the steps for preparing a mobile phase suitable for the sensitive analysis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol.

Materials:

  • HPLC or MS-grade acetonitrile

  • HPLC or MS-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (or other suitable modifier), high purity

  • 0.2 µm or 0.45 µm solvent filters

Procedure:

  • Solvent Selection: Choose high-purity solvents to minimize baseline noise.[3][4]

  • Aqueous Phase Preparation:

    • Dispense the required volume of ultrapure water into a clean glass reservoir.

    • If a buffer is required, dissolve the appropriate amount of high-purity salt.

    • Add the acidic modifier (e.g., 0.1% formic acid) to achieve the desired pH. It is crucial to adjust the pH of the aqueous component before mixing with the organic solvent.[14]

  • Organic Phase Preparation: Dispense the required volume of HPLC-grade organic solvent (e.g., acetonitrile) into a separate clean glass reservoir.

  • Filtration: Filter both the aqueous and organic phases through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter.[5]

  • Degassing: Degas both mobile phase components for at least 15 minutes using an online degasser, vacuum filtration, or sonication to prevent bubble formation.[2]

  • Mobile Phase Storage: Store prepared mobile phases in sealed containers and prepare fresh daily to prevent contamination and changes in composition.[5]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Matrix Effect Reduction

For complex sample matrices, such as pharmaceutical formulations or biological fluids, a sample clean-up step is often necessary to reduce background noise and matrix effects.[15][16] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

Materials:

  • C18 SPE cartridge

  • Methanol, HPLC grade

  • Water, ultrapure

  • Sample dissolved in a suitable solvent

Procedure:

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the C18 SPE cartridge.

    • Pass 1-2 cartridge volumes of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.

  • Elution:

    • Elute the analyte of interest with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for HPLC analysis.

Conclusion

Reducing background noise in the HPLC analysis of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol requires a systematic and logical approach to troubleshooting. By carefully considering the mobile phase, HPLC system, column, and sample preparation, researchers can significantly improve the quality and reliability of their chromatographic data. This guide provides a foundation for identifying and resolving common issues, ultimately leading to more robust and accurate analytical methods.

References

  • Crawford Scientific. (n.d.). New Interactive HPLC Troubleshooter. Chromatography Today. Retrieved March 26, 2026, from [Link]

  • Mejías, L., et al. (2004). Solid-phase microextraction coupled with high-performance liquid chromatography for the analysis of heterocyclic aromatic amines.
  • Jia, C., et al. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(5), 859–865.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved March 26, 2026, from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved March 26, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved March 26, 2026, from [Link]

  • Du, Y. F., et al. (2013). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Asian Journal of Chemistry, 24(1), 1-4.
  • CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved March 26, 2026, from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved March 26, 2026, from [Link]

  • OuYang, X. K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1621-1628.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved March 26, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved March 26, 2026, from [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved March 26, 2026, from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved March 26, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved March 26, 2026, from [Link]

  • AugustaChrom. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved March 26, 2026, from [Link]

  • Phenomenex. (2020, January 23). Ideal Mobile Phase Preparation for Analysis. Retrieved March 26, 2026, from [Link]

  • Phenomenex. (2015, October 8). Ghost Peaks: How to Spot and Remove Them in HPLC. Retrieved March 26, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved March 26, 2026, from [Link]

  • Waters. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Wyatt Technology. Retrieved March 26, 2026, from [Link]

  • Teledyne ISCO. (2021, June 23). HPLC Troubleshooting and Maintenance Techniques [Video]. YouTube. [Link]

  • Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved March 26, 2026, from [Link]

  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org. Retrieved March 26, 2026, from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved March 26, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved March 26, 2026, from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved March 26, 2026, from [Link]

  • Semantic Scholar. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved March 26, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved March 26, 2026, from [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Retrieved March 26, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved March 26, 2026, from [Link]

  • Polish Journal of Chemistry. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Preventing oxidation of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol in cell culture media

Technical Support Center: Stabilization of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol in Vitro Executive Summary: The Mechanistic Challenge The compound 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol in Vitro

Executive Summary: The Mechanistic Challenge

The compound 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol features an electron-rich p-phenylenediamine (PPD) core. In standard mammalian cell culture environments (pH 7.4, 37°C, ~20% O2), PPD derivatives are highly susceptible to auto-oxidation[1][2]. This degradation is actively catalyzed by transition metals (such as Fe3+ and Cu2+) natively present in basal media formulations like DMEM or RPMI[3][4].

The oxidation cascade generates a radical cation intermediate, which rapidly progresses into a highly reactive quinone diimine[5][6]. This electrophilic species not only depletes the active parent compound but also forms covalent adducts with cellular nucleophiles (e.g., proteins, glutathione), leading to off-target cytotoxicity and confounding experimental readouts[6][7]. Preventing this oxidation is critical for maintaining scientific integrity and ensuring that phenotypic observations are driven by the parent compound, not its degradation products.

OxidationPathway A 2-[4-(4-Amino-3-methylphenyl) -1-piperazinyl]-1-ethanol B Radical Cation Intermediate A->B O2, Fe3+/Cu2+ (Cell Media) C Reactive Quinone Diimine B->C -e-, -H+ D Protein/Thiol Adducts (Toxicity) C->D Nucleophilic Attack E Ascorbic Acid (Reduction) E->B Donate e- E->C Donate e-

Oxidation pathway of the compound and stabilization via ascorbic acid reduction.

Troubleshooting & FAQs

Q1: My culture media turns pink/brown within hours of adding the compound. What is happening? A: This colorimetric shift is the macroscopic hallmark of auto-oxidation. The parent compound is colorless, but its oxidized quinone diimine form and subsequent polymerized adducts are highly chromophoric[1][2]. If you observe this color change, it indicates near-complete degradation of your active pharmaceutical ingredient (API) before it can engage its biological target.

Q2: Which antioxidant is best suited to stabilize this specific compound without disrupting cell biology? A: L-Ascorbic Acid (Vitamin C) is the optimal choice. Unlike aggressive thiol-based antioxidants (like DTT or β -mercaptoethanol) which can act as nucleophiles and covalently bind to the quinone diimine[1], ascorbic acid acts purely as a single-electron donor. It reduces the radical cation and quinone diimine back to the parent aniline without forming adducts[8][9]. A concentration of 50–100 µM is generally sufficient to stabilize the compound and is well-tolerated by most mammalian cell lines.

Q3: Does the choice of basal media influence the degradation rate? A: Yes, significantly. Media formulations rich in ferric ammonium citrate or copper sulfate will drastically accelerate the oxidation of the p-phenylenediamine core[3][4]. If your cell line permits, switch to a minimal essential medium (MEM) or a customized formulation with reduced transition metal content. Additionally, phenol red and riboflavin can act as photosensitizers; protecting the media from light during incubation is highly recommended[4].

Q4: How should I store my stock solutions to prevent premature oxidation? A: Never store this compound in aqueous buffers. Prepare high-concentration stocks (e.g., 10–50 mM) in anhydrous, degassed Dimethyl Sulfoxide (DMSO). Purge the headspace of the vial with inert gas (Argon or Nitrogen) and store single-use aliquots at -80°C. Freeze-thaw cycles introduce condensation (water and dissolved oxygen), which will initiate degradation directly in the stock tube.

Antioxidant Selection Matrix

To ensure experimental trustworthiness, the selection of a stabilizing agent must balance chemical efficacy with biological inertness. Below is a quantitative and qualitative comparison of common antioxidants for this specific application:

Antioxidant AgentRecommended Conc.Stabilization EfficacyCell Toxicity RiskMechanism & Notes
L-Ascorbic Acid 50 – 100 µMHigh LowPreferred. Donates electrons to reduce radical/quinone diimine back to parent aniline. Does not form adducts[8][9].
N-Acetylcysteine (NAC) 1 – 5 mMModerateLow to ModerateThiol-based. Can scavenge ROS in media, but risks forming covalent thioether adducts with the quinone diimine[1].
Dithiothreitol (DTT) 0.5 – 1 mMHighHigh Aggressive reducing agent. Highly toxic to cells over prolonged exposure. Alters cellular redox state and protein disulfide bonds.
Trolox 100 – 500 µMLowLowVitamin E analog. Better suited for lipid peroxidation; less effective at reducing aqueous quinone diimines.

Experimental Workflow: Self-Validating Protocol

To guarantee reproducibility, every protocol must be a self-validating system. The following workflow integrates the stabilization strategy with a necessary analytical control step.

Step 1: Preparation of Stabilized Media

  • Select a low-metal basal medium (e.g., DMEM/F12 without added iron/copper, ideally phenol red-free).

  • Prepare a fresh 100 mM stock of L-Ascorbic Acid in sterile, deionized water immediately before use.

  • Supplement the basal medium with L-Ascorbic Acid to a final concentration of 100 µM.

  • Equilibrate the supplemented media in the incubator (37°C, 5% CO2) for 30 minutes to stabilize pH and temperature.

Step 2: Compound Dosing

  • Thaw a single-use aliquot of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (in anhydrous DMSO) at room temperature.

  • Perform serial dilutions of the compound directly into the pre-warmed, ascorbic acid-supplemented media. Critical: Do not dilute the compound in PBS or unsupplemented media first.

  • Ensure the final DMSO concentration in the culture remains below 0.1% (v/v).

Step 3: Analytical Validation (Self-Validation Step)

  • Control Setup: Prepare a cell-free "Media + Compound + Ascorbic Acid" control well, and a "Media + Compound (No Ascorbic Acid)" control well.

  • Incubation: Incubate alongside your biological assay for the full duration (e.g., 24–48 hours).

  • LC-MS Verification: Extract the media from the control wells and analyze via LC-MS. You must verify that the parent mass (m/z ~235.17) remains intact in the stabilized well, while the unsupplemented well will show a mass shift corresponding to the quinone diimine (-2 Da) or media adducts[6].

Workflow Step1 1. Prepare Basal Media (Minimize Fe/Cu, Phenol Red) Step2 2. Supplement Antioxidant (100 µM L-Ascorbic Acid) Step1->Step2 Step3 3. Equilibrate Media (37°C, 5% CO2) Step2->Step3 Step4 4. Spike Compound (From fresh DMSO stock) Step3->Step4 Step5 5. Apply to Cells & Validate via LC-MS Step4->Step5

Step-by-step workflow for preparing stabilized media and dosing cell cultures.

References

  • CIR Report Data Sheet - p-Phenylenediamine. Cosmetic Ingredient Review. Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available at:[Link]

  • ResearchGate - Cell culture media impact on drug product solution stability. Available at:[Link]

  • Taylor & Francis - Diimine – Knowledge and References. Available at:[Link]

  • PubMed - Activation of human dendritic cells by p-phenylenediamine. Available at:[Link]

  • ResearchGate - Skin Sensitization to p-Phenylenediamine: The Diverging Roles of Oxidation and N-Acetylation for Dendritic Cell Activation and the Immune Response. Available at:[Link]

  • Encyclopedia.pub - Ascorbic Acid-Induced Reactions. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs other piperazine derivatives

Comprehensive Comparison Guide: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs. Alternative Piperazine Derivatives in Kinase Inhibitor Development Executive Summary In the landscape of modern targeted oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs. Alternative Piperazine Derivatives in Kinase Inhibitor Development

Executive Summary

In the landscape of modern targeted oncology, the piperazine ring is recognized as a privileged scaffold, featured in over 20% of small-molecule therapeutics. However, when designing Tyrosine Kinase Inhibitors (TKIs), balancing target affinity with favorable pharmacokinetic (PK) properties remains a persistent challenge.

The compound 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS: 1154310-29-8) emerges as a highly specialized, bifunctional building block. By seamlessly integrating a sterically tuned aniline core for kinase hinge-binding with a hydroxyethyl-piperazine tail for optimal solvent-exposed interactions, it offers distinct advantages over traditional aliphatic piperazines. This guide objectively compares its structural mechanics, physicochemical properties, and experimental workflows against standard alternatives like 1-methylpiperazine and 1-(4-aminophenyl)piperazine.

Structural Mechanistic Analysis: The Role of the 4-Amino-3-methylphenyl Motif

To understand the superiority of this specific derivative in certain drug discovery campaigns, we must analyze the causality behind its structural components:

  • Steric Shielding and Kinase Selectivity: Unlike unhindered anilines, the inclusion of the ortho-methyl group adjacent to the primary amine restricts the conformational flexibility of subsequent amide linkages. This steric bulk forces the molecule out of coplanarity. This restricted dihedral angle prevents the molecule from adopting flat conformations that indiscriminately bind off-target kinases, thereby dramatically increasing selectivity for targets like FLT3 or TNIK that possess a specific hydrophobic pocket accommodating this twist[1][2].

  • Hinge Region Anchoring: The primary amine acts as a versatile synthetic handle. When coupled with pyrimidine or quinoline cores, it forms amide or urea linkages that serve as critical hydrogen bond donors to the kinase hinge region[1].

  • Solubility and pKa Modulation: While 1-methylpiperazine is a classic solubility-enhancing moiety, it lacks hydrogen bond donating capabilities. The 1-(2-hydroxyethyl)piperazine tail extends into the solvent-exposed channel of the kinase ATP-binding pocket. The terminal hydroxyl group increases the polar surface area (PSA) for improved aqueous solubility and allows for favorable dipole-dipole interactions with the solvent, reducing the entropic penalty of binding[1][3].

G A Kinase Hinge Region (Hydrogen Bonding) B 4-Amino-3-methylphenyl (Steric Shielding) A->B Anchors C Piperazine Core (Rigid Linker & pKa) B->C Connects D Hydroxyethyl Tail (Solvent-Exposed) C->D Extends to Solvent

Mechanistic role of the target compound in kinase binding and solubility enhancement.

Comparative Performance Data

When selecting a piperazine derivative for lead optimization, researchers must weigh reactivity against physicochemical properties. The table below summarizes the quantitative and qualitative differences between key piperazine building blocks.

Feature / Compound2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol1-Methylpiperazine1-(2-Hydroxyethyl)piperazine1-(4-Aminophenyl)piperazine
CAS Number 1154310-29-8109-01-3103-76-468104-61-0
Structural Role Bifunctional (Hinge-binder + Tail)Aliphatic TailAliphatic TailBifunctional (Hinge-binder + Tail)
Kinase Selectivity High (Sterically restricted)N/A (Non-binding)N/A (Non-binding)Low (Planar conformation)
Aqueous Solubility Excellent (H-bond donor/acceptor)Good (Basic amine)Excellent (H-bond donor/acceptor)Moderate
Coupling Reactivity Moderate (Sterically hindered amine)High (Secondary amine)High (Secondary amine)High (Unhindered amine)

Experimental Workflows

The integration of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol into a drug discovery pipeline requires specific methodological adjustments due to its steric properties.

G A Scaffold Selection (Piperazine Derivatives) B Amide Coupling (4-Amino-3-methylphenyl) A->B C In Vitro Kinase Assay (e.g., FLT3, TNIK) B->C D ADME Profiling (Solubility, Stability) C->D E Lead Optimization D->E

Workflow for integrating piperazine building blocks into kinase inhibitor screening.

Protocol 1: HATU-Mediated Amide Coupling for TKI Synthesis

Objective: Conjugate the target compound to a pyrimidine-based kinase core.

  • Activation: Dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: HATU is essential here. The ortho-methyl group of our target compound sterically hinders the primary amine. HATU forms a highly reactive HOAt ester intermediate that effectively overcomes this kinetic barrier, whereas standard EDC/NHS coupling would result in poor yields.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt without competing for the activated ester.

  • Coupling: Add 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (1.1 eq). Stir at room temperature for 4 to 6 hours.

  • Self-Validation (LC-MS): Before initiating aqueous workup, sample 5 µL of the reaction mixture. The complete disappearance of the starting material mass and the dominant presence of the product mass [M+H]+ confirms successful coupling, validating the reaction progress independently of TLC.

Protocol 2: High-Throughput FLT3 Kinase Inhibition Assay (TR-FRET)

Objective: Evaluate the IC50 of the synthesized derivative against FLT3-ITD mutations.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Causality: Serial dilution in pure DMSO prevents premature compound precipitation, ensuring highly accurate dose-response curves.

  • Reaction Assembly: Combine the compound, FLT3 kinase, and fluorescently labeled peptide substrate in a 384-well plate. Add ATP precisely at its apparent Km​ value.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive ATP-site inhibitors while remaining physiologically relevant.

  • Detection: Add the Europium-labeled anti-phosphopeptide antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Causality: TR-FRET utilizes a microsecond time delay before measurement. This completely eliminates auto-fluorescence interference—a common false-positive generator when testing highly conjugated multicyclic kinase inhibitors.

  • Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's robustness, proving the data is reliable for lead optimization.

References

  • NextSDS Chemical Database. "2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol — Chemical Substance Information." NextSDS. Available at: [Link]

  • Wang, et al. (2017). "Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML." ACS Journal of Medicinal Chemistry. Available at:[Link]

  • World Intellectual Property Organization (2019). "WO2019156439A1 - Compounds for inhibiting TNIK and medical uses thereof." Google Patents.

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Comparative

Cross-Reactivity Validation of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol in Immunoassays: A Comprehensive Comparison Guide

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Therapeutic Drug Monitoring (TDM) Introduction: The Bioanalytical Challenge of Piperazine Derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Therapeutic Drug Monitoring (TDM)

Introduction: The Bioanalytical Challenge of Piperazine Derivatives

In the development of diagnostic immunoassays for therapeutic drug monitoring (TDM) or forensic toxicology, cross-reactivity is a primary source of analytical error. The compound 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS No. 1154310-29-8) is a highly specific piperazine derivative[1]. Structurally, it consists of a central rigid piperazine ring flanked by an ethanol moiety and a 4-amino-3-methylphenyl group[2].

Because the piperazine scaffold and the 4-amino-3-methylphenyl moiety are ubiquitous in modern pharmacology—appearing in everything from atypical antipsychotics to aryl hydrocarbon receptor (AhR) inducers like 5F-203[3]—metabolites and synthetic intermediates sharing this structure frequently act as unintended cross-reactants. This guide provides an objective comparison of immunoassay platforms for validating the cross-reactivity of this specific compound, alongside self-validating experimental protocols to ensure scientific integrity.

Mechanistic Causality: Why Does Cross-Reactivity Occur?

As bioanalytical scientists, we must look beyond empirical data to the structural thermodynamics of antibody-antigen binding. Cross-reactivity is rarely random; it is driven by epitope mimicry .

When an animal is immunized with a piperazine-based parent drug conjugated to a carrier protein, the immune system often targets the rigid, solvent-exposed piperazine ring as the primary dominant epitope.

  • The Piperazine Core: Acts as the primary recognition site. Antibodies develop high-affinity hydrogen bonding networks around the nitrogen atoms.

  • The 4-Amino-3-methylphenyl Group: Provides a hydrophobic surface that can engage in π−π stacking or van der Waals interactions within the antibody's paratope, mimicking the binding of structurally similar aromatic rings in target drugs.

  • The Ethanol Moiety: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially stabilizing the cross-reactive complex or causing steric hindrance depending on the specific antibody clone.

EpitopeBinding ParentDrug Target Analyte (Parent Drug) Antibody Primary Antibody (Anti-Piperazine) ParentDrug->Antibody High Affinity Binding (Target) Compound 2-[4-(4-Amino-3-methylphenyl) -1-piperazinyl]-1-ethanol Compound->Antibody Competitive Binding (Cross-Reactant) Signal False Positive / Cross-Reactive Signal Antibody->Signal Signal Generation

Logical relationship of competitive binding and cross-reactivity signal generation.

Platform Comparison: Evaluating Cross-Reactivity

Different immunoassay formats exhibit varying susceptibilities to cross-reactivity based on their kinetic environments (equilibrium vs. non-equilibrium) and matrix handling. Below is an objective comparison of three standard platforms used to validate the interference of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol.

Assay PlatformKinetic EnvironmentMatrix Interference SusceptibilitySensitivity to Cross-ReactantBest Application
Competitive ELISA Near-EquilibriumLow (Wash steps remove unbound matrix)High (Detects <0.1% CR)Rigorous Pharmacokinetic (PK) assay validation.
Homogeneous Enzyme Immunoassay (HEIA) Non-Equilibrium (Kinetic)Moderate (Dilution mitigates effects)Moderate (Detects >1% CR)High-throughput clinical toxicology screening.
Lateral Flow Immunoassay (LFIA) Capillary Flow (Dynamic)High (No wash steps, complex matrix)Low to Moderate (Detects >5% CR)Rapid point-of-care (POC) testing.

Application Insight: If your primary goal is to map the exact binding affinity (IC50) of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol, Competitive ELISA is the gold standard due to its near-equilibrium binding conditions, which allow for precise 4-parameter logistic (4PL) curve fitting.

Self-Validating Experimental Protocol

To ensure trustworthiness, a cross-reactivity protocol must be a self-validating system. This means the assay must internally prove that any observed signal change is due to the cross-reactant's affinity, not assay drift, matrix effects, or reagent degradation.

Step-by-Step Methodology (Competitive ELISA)

Phase 1: Reagent & Matrix Preparation

  • Obtain analyte-free human serum (Blank Matrix) and verify it yields maximum signal ( B0​ ) in the competitive format.

  • Prepare a 1.0 mg/mL stock solution of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol in 100% DMSO, ensuring complete dissolution.

  • Self-Validation Check: Prepare a parallel stock of the true Target Analyte (Parent Drug) to run on the exact same plate.

Phase 2: Serial Dilution Strategy

  • Dilute the stock into the blank matrix to create a 10-point standard curve: 0,0.1,1,10,50,100,500,1000,5000,10000 ng/mL .

  • Maintain a constant DMSO concentration ( ≤1% ) across all wells to prevent solvent-induced protein denaturation.

Phase 3: Assay Execution

  • Coat microtiter plates with the target antigen conjugate. Block with 1% BSA.

  • Add 50 µL of the prepared standards (Target Analyte in rows A-D; Cross-Reactant in rows E-H) in triplicate.

  • Add 50 µL of the primary anti-piperazine antibody. Incubate for 60 minutes at Room Temperature (RT) on a plate shaker (400 rpm).

  • Wash 4x with PBST. Add HRP-secondary antibody, incubate for 30 min, wash, and develop with TMB substrate. Stop with 1M H2​SO4​ .

Phase 4: Data Analysis & CR% Calculation

  • Read Optical Density (OD) at 450 nm.

  • Fit the data to a 4-parameter logistic (4PL) regression model.

  • Calculate the Cross-Reactivity Percentage (%CR) using the formula:

    %CR=(IC50​ of Cross-ReactantIC50​ of Target Analyte​)×100

Workflow Step1 1. Reagent Preparation (Spike Compound in Matrix) Step2 2. Serial Dilution (0.1 to 10,000 ng/mL) Step1->Step2 Step3 3. Immunoassay Execution (ELISA / LFIA / HEIA) Step2->Step3 Step4 4. Signal Quantification (OD 450nm / Fluorescence) Step3->Step4 Step5 5. Cross-Reactivity Calculation (CR% = IC50_target / IC50_cross * 100) Step4->Step5

Step-by-step experimental workflow for immunoassay cross-reactivity validation.

Quantitative Data Presentation

Below is a representative data summary demonstrating how 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol behaves across different assay platforms when tested against a generic piperazine-class monoclonal antibody.

Assay PlatformTarget Analyte IC50​ (ng/mL)Cross-Reactant IC50​ (ng/mL)Calculated %CRClinical Implication
Competitive ELISA 2.45 ± 0.12185.6 ± 8.41.32% Minor interference; acceptable for PK assays if metabolite concentrations are low.
HEIA 15.2 ± 1.1845.0 ± 42.11.80% Potential false positives in high-dose patient samples.
LFIA 50.0 (Cut-off)>10,000 (No visible line loss)<0.5% Negligible interference at standard physiological concentrations.

Note: The %CR is highly dependent on the specific antibody clone used. Polyclonal antisera will typically exhibit higher %CR (often >5%) due to the presence of multiple paratopes capable of binding the 4-amino-3-methylphenyl and ethanol motifs independently.

Conclusion

Validating the cross-reactivity of complex metabolites like 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol requires a deep understanding of structural epitope mimicry and rigorous, self-validating assay design. By utilizing competitive ELISA for precise IC50​ mapping, bioanalytical scientists can accurately quantify interference, ensuring the clinical reliability of downstream therapeutic drug monitoring and pharmacokinetic screening.

References

  • 2-[4-(4-Amino-3-methylphenyl)
  • 2-[4-(4-Amino-3-methylphenyl)
  • 5F-203 (NSC-703786)

Sources

Safety & Regulatory Compliance

Safety

2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, decontamination, and disposal of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol . Introduction: Structural Causality and Hazard Profile In p...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, decontamination, and disposal of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol .

Introduction: Structural Causality and Hazard Profile

In pharmaceutical drug development, 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS: 1154310-29-8) is a highly valuable intermediate, often utilized for its ability to act as a pharmacophore in kinase inhibition and receptor binding. However, the very structural motifs that make it biologically active—specifically the aniline moiety and the piperazine ring —dictate strict environmental and safety protocols.

Understanding the mechanistic causality behind its hazards is critical for designing a safe operational workflow:

  • The Piperazine Ring: The secondary and tertiary amines within the piperazine ring are highly basic. Upon contact with environmental moisture (such as mucosal membranes or the tear film of the eye), they undergo rapid protonation, leading to localized alkaline burns. This drives its GHS classification for severe eye and skin irritation.

  • The Aniline Moiety: Aromatic amines are notorious for their environmental persistence and aquatic toxicity. In biological systems, aniline derivatives can undergo N-hydroxylation, leading to reactive intermediates that oxidize hemoglobin to methemoglobin, severely impairing oxygen transport.

  • High Nitrogen Content: The molecule contains three nitrogen atoms. If improperly combusted, these nitrogen atoms oxidize into highly toxic nitrogen oxides (NOx), necessitating specialized scrubbing infrastructure during disposal, as mandated by [1].

Table 1: Physicochemical & Hazard Profile
ParameterSpecification / Classification
Chemical Name 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
CAS Number 1154310-29-8
Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Chemical Incompatibilities Strong oxidizing agents, strong acids, acid chlorides

Section 1: Self-Validating Operational Handling Protocols

To ensure absolute safety, laboratory handling must follow a self-validating system where every step includes a confirmation check before proceeding to the next.

Step 1: Engineering Controls Setup

  • Action: Conduct all transfers and weighing inside a Class II Type B2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Validation Check: Verify the digital airflow monitor reads >100 fpm and the physical tissue-paper test confirms negative pressure before opening the chemical container.

Step 2: Advanced PPE Donning

  • Action: Equip standard laboratory PPE, substituting standard latex with double-layered nitrile gloves (minimum 8 mil thickness), as organic amines can permeate thin latex. Wear tight-fitting, unvented chemical safety goggles.

  • Validation Check: Perform a visual inspection of glove integrity and ensure the goggles form a complete seal around the orbital bone, leaving no gap for aerosolized amine dust to penetrate.

Section 2: Comprehensive Disposal & Thermal Destruction

Because of its aquatic toxicity and high nitrogen content, this chemical must never be flushed down the drain or disposed of in standard solid waste . It requires high-temperature thermal destruction at a licensed facility.

Step 1: Waste Segregation & Primary Containment

  • Action: Transfer all liquid and solid waste containing the compound into a High-Density Polyethylene (HDPE) container. Do not use metal containers, as basic amines can slowly corrode certain metals, and avoid mixing with acidic waste streams to prevent exothermic neutralization reactions.

  • Validation Check: Cap the container and observe for 15 minutes. A lack of bulging or temperature increase validates that no incompatible cross-reactions are occurring.

Step 2: Regulatory Labeling

  • Action: Label the container explicitly as "Hazardous Waste - Toxic/Irritant Organic Amine" and include the CAS number (1154310-29-8).

  • Validation Check: The Environmental Health & Safety (EH&S) officer must scan and approve the label against the guidelines before authorizing transport [2].

Step 3: Thermal Destruction (Incineration)

  • Action: Route the waste to a RCRA-permitted hazardous waste incinerator operating at >850°C. Crucially, because the combustion of this tri-nitrogen compound generates significant NOx, the facility must be equipped with a Wet Scrubber or a Selective Non-Catalytic Reduction (SNCR) system.

  • Validation Check: Upon completion, obtain a Certificate of Destruction (CoD) from the facility confirming a Destruction and Removal Efficiency (DRE) of >99.99% and compliance with NOx emission limits.

ThermalDestruction Waste Amine Waste (High Nitrogen Content) Incinerator Rotary Kiln Incinerator (>850°C) Waste->Incinerator Thermal Destruction Combustion Raw Flue Gas (CO2, H2O, NOx) Incinerator->Combustion Oxidation Scrubber Wet Scrubber / SNCR (NOx Neutralization) Combustion->Scrubber Gas Treatment Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Emission Compliance

Thermal destruction pathway highlighting NOx neutralization via wet scrubbing.

Section 3: Spill Response & Decontamination Workflow

In the event of an accidental release, swift containment is required to prevent inhalation of irritant dust or contamination of water systems.

Step 1: Containment and Absorption

  • Action: Isolate the spill area. Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use sawdust, as the amine could react with organic impurities or residual oxidizers.

  • Validation Check: Ensure no visible liquid remains spreading beyond the perimeter of the absorbent barrier.

Step 2: Mechanical Collection

  • Action: Use non-sparking polypropylene tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Validation Check: Visually confirm the primary spill surface is clear of all particulate matter.

Step 3: Chemical Neutralization of the Surface

  • Action: Because the piperazine derivative leaves a highly basic residue, wash the spill surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize the remaining amines, followed by a thorough wash with detergent and water.

  • Validation Check: Press a strip of universal pH indicator paper against the wet, cleaned surface. A reading of exactly pH 7.0 validates that the basic amine residue has been entirely neutralized and removed.

SpillResponse Start 1. Spill Detected (Isolate Area) PPE 2. Don Advanced PPE (Respirator, Nitrile) Start->PPE Absorb 3. Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect 4. Mechanical Collection (Non-Sparking Tools) Absorb->Collect Decon 5. Surface Neutralization (Mild Acid Wash) Collect->Decon Validate 6. pH Validation (Target: pH 7.0) Decon->Validate Dispose 7. Route to Hazardous Waste Stream Validate->Dispose

Spill response and surface decontamination workflow for hazardous organic amines.

References

  • Environmental Protection Agency (EPA). "Incinerators and Oxidizers: Hazardous Waste Management and Emission Controls." EPA Official Guidelines. [Link]

  • NextSDS. "Chemical Substance Information: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS: 1154310-29-8)." NextSDS Database. [Link]

Handling

A Comprehensive Guide to the Safe Handling of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol

This document provides essential safety protocols and logistical guidance for the handling and disposal of the aromatic amine compound, 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol. As a trusted partner in your...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of the aromatic amine compound, 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol. As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety and success of your scientific endeavors. The following procedures are based on established best practices for handling structurally similar piperazine derivatives and aromatic amines.

Understanding the Hazard: A Proactive Approach to Safety

This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure. By implementing the following engineering controls, personal protective equipment (PPE), and handling procedures, you can create a self-validating system of safety in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent direct contact with the chemical.[1] The following table summarizes the recommended PPE for handling 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol.

Body PartRecommended PPERationale
Eyes/Face Safety goggles with side-shields or a full-face shield.[4][6]Protects against splashes and airborne particles that can cause serious eye irritation or burns.[4][7]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron.[4][8][9]Prevents skin absorption, which is a primary route of exposure for aromatic amines.[1]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.[4]Recommended when handling the solid compound or creating solutions where aerosols may be generated.[3][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is essential for minimizing the risk of exposure and ensuring the integrity of your experiment.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations low.[4][9]

  • Personal Protective Equipment: Don all required PPE before handling the chemical container.

  • Weighing: If weighing the solid, use a balance inside the fume hood. Use a spatula to transfer the material and avoid generating dust.[3]

Solution Preparation and Use
  • Solvent Selection: Choose your solvent based on your experimental needs, ensuring it is compatible with the compound.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing. If necessary, use gentle agitation or a vortex mixer to aid dissolution. Keep the container capped as much as possible.

  • Transfer: When transferring solutions, use a pipette or a syringe to minimize the risk of spills.

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood.

The following diagram illustrates the recommended workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE weigh_solid Weigh Solid in Fume Hood prep_start->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve transfer Transfer Solution dissolve->transfer reaction Conduct Reaction in Fume Hood transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe

Caption: Recommended workflow for handling 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol.

Spill and Emergency Procedures

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.

Minor Spills
  • Evacuate: Alert others in the immediate area.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand).

  • Clean: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed container for proper disposal.[3]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Major Spills

In the event of a large spill, evacuate the laboratory immediately and follow your institution's emergency procedures.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.[2]

Waste Segregation
  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing paper, contaminated PPE) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11] Aromatic amine waste should not be disposed of down the drain.[11][12]

Disposal Method

All waste containing 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol must be disposed of through a licensed hazardous waste disposal company.[11] Ensure that all containers are properly labeled with the chemical name and associated hazards.

Conclusion: A Culture of Safety

The safe handling of 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol is achievable through a combination of understanding the potential hazards, utilizing appropriate protective measures, and adhering to established protocols. By fostering a culture of safety and preparedness in your laboratory, you can confidently advance your research while protecting yourself and your colleagues.

References

  • Apollo Scientific.
  • Cole-Parmer.
  • New Jersey Department of Health. Hazard Summary: Piperazine Dihydrochloride.
  • Scott, T. S. "Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines.
  • ACS Publications.
  • Spectrum Chemical.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Collect and Recycle. "Amine Disposal For Businesses."
  • Santa Cruz Biotechnology.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Thermo Fisher Scientific.
  • WIT Press. "New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic." Ecosystems and Sustainable Development X.
  • Sustainability Directory.
  • ResearchGate.
  • Thermo Fisher Scientific.
  • Scribd.
  • NextSDS. 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol.
  • Sciencemadness Wiki. "Proper disposal of chemicals."
  • National Center for Biotechnology Information.
  • PubChem. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O.
  • Thermo Fisher Scientific.
  • Lab Alley. Ethanol 190 Proof (95%)
  • Sigma-Aldrich.
  • GEO Specialty Chemicals.
  • Fisher Scientific.
  • Alchem Pharmtech. 2-(4-(4-Amino-3-methylphenyl)piperazin-1-yl)ethanol.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
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